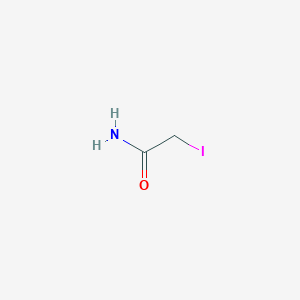

Iodoacetamide

描述

Iodoacetamide (IA) is a thiol-reactive alkylating agent widely used in biochemistry and proteomics to modify cysteine residues in proteins. Its mechanism involves a bimolecular nucleophilic substitution (SN2) reaction, where the iodine atom is replaced by the thiolate anion (S¯) of cysteine, forming a stable carbamidomethylated adduct (Δmass: +57.07 Da) . This modification prevents disulfide bond reformation, stabilizes reduced proteins, and facilitates mass spectrometry analysis . IA is also employed in enzyme inhibition studies, crystallography, and cellular permeability research . However, its reactivity and specificity are influenced by pH, solvent microenvironment, and structural modifications, prompting comparisons with analogous compounds .

准备方法

合成路线和反应条件: 碘乙酰胺可以通过乙酰胺的碘化合成。该过程包括乙酰胺与碘和合适的氧化剂(如过氧化氢)在水性介质中的反应。 该反应通常在受控温度条件下进行,以确保所需的产率 .

工业生产方法: 在工业环境中,碘乙酰胺使用类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和稳定性。 最终产品通常用少量水稳定,以防止分解 .

反应类型:

常用试剂和条件:

主要产品:

氨甲酰甲基化蛋白质: 烷化反应的主要产物是氨甲酰甲基化蛋白质,其中半胱氨酸的巯基被共价修饰.

科学研究应用

Alkylation of Cysteine Residues

Iodoacetamide is widely recognized for its ability to selectively alkylate cysteine residues in proteins, forming stable thioether bonds. This reaction is crucial for preventing unwanted disulfide bond formation during protein analysis and manipulation .

Key Applications:

- Peptide Mapping: IAA is used in peptide mapping to facilitate the identification and characterization of proteins through mass spectrometry. By blocking cysteine thiols, researchers can accurately analyze protein structure and modifications .

- Post-Translational Modification Studies: this compound allows for the study of post-translational modifications (PTMs) by irreversibly modifying cysteine residues before introducing other modifications such as phosphorylation .

Mass Spectrometry

This compound is frequently employed in mass spectrometry protocols to enhance the detection of low-abundance peptides. The development of imidazolium-based this compound tags has demonstrated improved labeling efficiency and ionization for cysteinyl-peptides, significantly benefiting proteomic analyses .

Radiation Sensitization

This compound has been investigated as a radiation sensitizer in cancer treatment. Studies indicate that it enhances the effectiveness of radiation therapy by increasing tumor cell sensitivity to radiation, potentially improving therapeutic outcomes .

Case Study:

- In vivo studies showed that this compound effectively sensitized ascites tumor cells in mice, suggesting its potential utility in clinical settings for enhancing radiation therapy efficacy against tumors .

Glycolysis Inhibition

This compound has been utilized to study glycolytic pathways in neuronal cells. It irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to decreased lactate production and altered energy metabolism in astrocytes .

Research Findings:

- Exposure to IAA resulted in delayed cell death and significant depletion of glutathione (GSH) levels in brain cells, highlighting its role in metabolic studies related to neurodegenerative diseases .

Enzyme Inhibition

This compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue, thereby providing insights into enzyme mechanisms and functions .

Applications:

- Used extensively in studies involving deubiquitinase enzymes, IAA helps elucidate the roles of cysteine residues in enzymatic activity and regulation .

Water Purification

Recent studies have explored the degradation of this compound in environmental contexts, particularly its potential application in water purification processes through functionalized materials .

Findings:

- Functionalized silica nanoparticles have shown promise in effectively degrading this compound, indicating a dual role for this compound beyond laboratory settings.

作用机制

碘乙酰胺通过烷化蛋白质中的半胱氨酸残基发挥作用。该化合物与半胱氨酸的巯基反应,形成共价键,并阻止二硫键的形成。 这种不可逆抑制在研究半胱氨酸肽酶和其他在活性位点具有半胱氨酸的酶中特别有用 . 催化组氨酸与碘乙酰胺的带负电荷的羧基之间的有利相互作用增强了其反应性 .

类似化合物:

碘乙酸: 与碘乙酰胺类似,碘乙酸是一种用于肽图谱绘制的烷化剂。

氯乙酰胺: 另一种用于蛋白质表征的烷化剂,但其反应性低于碘乙酰胺.

溴乙酰胺: 功能相似,但具有不同的反应性和稳定性特征.

碘乙酰胺的独特性: 碘乙酰胺与半胱氨酸残基的快速反应及其防止二硫键形成的能力使其成为生化研究中的宝贵工具。 与其他烷化剂(如碘乙酸和氯乙酰胺)相比,其独特的反应性特征突出了其在各种科学应用中的重要性 .

相似化合物的比较

Iodoacetanilide (N-Phenyl Iodoacetamide)

Iodoacetanilide, an IA derivative with a phenyl group, exhibits enhanced reactivity toward free cysteine residues. In kinetic studies, iodoacetanilide reacts 2–3× faster than IA at pH 7 due to improved electrophilicity from the electron-withdrawing phenyl group . Isotope-coded versions (d0/d5) enable quantitative mass spectrometry for cysteine pKa determination, outperforming IA in sensitivity .

Table 1: Reaction Rates of IA vs. Iodoacetanilide

| Compound | Rate Constant (M⁻¹s⁻¹) | Application |

|---|---|---|

| This compound | 0.25–2.0 | General protein alkylation |

| Iodoacetanilide | 0.5–3.5 | pKa determination, isotope labeling |

N-Acetyl-4-Phenylthis compound (APIAM)

APIAM, another IA derivative, contains an acetyl-phenyl moiety. While both IA and APIAM modify thiols via SN2, APIAM effectively inhibits Na+/K+-ATPase activity, whereas IA fails due to steric hindrance in the enzyme’s hydrophobic active site . This highlights the role of structural modifications in targeting specific microenvironments.

Chloroacetamide

Chloroacetamide is a milder alkylating agent. In mass spectrometry, it replaces IA to avoid artifacts (e.g., di-Glycine mimics from overalkylation) during ubiquitination site analysis . However, its lower reactivity necessitates higher concentrations or longer incubation times.

Acrylamide and 4-Vinylpyridine (4-VP)

In proteomics, acrylamide and 4-VP are alternatives for cysteine alkylation. Acrylamide’s reactivity is comparable to IA but introduces a smaller mass shift (+71.04 Da). 4-VP, a positively charged reagent, shows pH-dependent selectivity and reduced side reactions with lysine residues .

Table 2: Alkylation Efficiency in Proteomics

| Compound | Alkylation Efficiency (%) | Common Artifacts |

|---|---|---|

| This compound | 95–98 | Overalkylation, di-Gly |

| Chloroacetamide | 85–90 | None |

| Acrylamide | 90–95 | Lysine adducts |

| 4-Vinylpyridine | 80–85 | pH-dependent variability |

4-Halopyridines

4-Chloropyridine exhibits tunable reactivity: its neutral form reacts similarly to acrylamide, while stabilization as a pyridinium ion mimics IA’s reactivity. This "switchable" property enables selective protein modification in probe development .

Maleimide Derivatives

Maleimide-based probes (e.g., CPM) share IA’s thiol specificity but differ in fluorescence properties. CPM forms brighter adducts, making it preferable for histochemical applications despite similar reactivity .

Structural and Mechanistic Insights

- Charge Effects : Neutral IA preferentially labels solvent-exposed thiols, while positively charged reagents (e.g., 2-chloroacetamidine) target active-site cysteines in enzymes like PAD2 .

- Microenvironment Influence : Hydrophobic modifications (e.g., APIAM’s phenyl group) enhance penetration into enzyme active sites, overcoming IA’s limitations .

- Isotope Coding : Deuterated IA derivatives (e.g., d5-iodoacetanilide) enable precise quantification in mass spectrometry, a feature lacking in simpler analogs .

生物活性

Iodoacetamide (IA) is a widely utilized compound in biochemical research, particularly noted for its role as an irreversible inhibitor of enzymes containing cysteine residues. Its biological activity extends across various applications, including peptide sequencing, enzyme inhibition, and as a radiation sensitizer in cancer therapy. This article delves into the diverse biological activities of this compound, supported by case studies and relevant research findings.

This compound is an alkylating agent that specifically targets thiol groups in cysteine residues. Its chemical formula is , with a molecular weight of approximately 184.964 g/mol. The compound reacts with cysteine to form stable thioether adducts, which effectively inhibit enzymatic activity and alter protein function .

Key Mechanisms:

- Enzyme Inhibition: IA irreversibly inhibits various enzymes, including cysteine proteases and protein tyrosine phosphatases .

- Glycolysis Inhibition: this compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting glycolytic pathways and cellular metabolism .

Biological Applications

This compound has been employed in several biological contexts:

1. Enzyme Inhibition

This compound's primary application lies in its ability to inhibit enzymes that rely on cysteine for their activity. This includes:

2. Radiation Sensitization

Research indicates that this compound acts as a radiation sensitizer in both bacterial and mammalian cells. A study involving LAF 1 mice demonstrated that IA enhances the effectiveness of radiation therapy by increasing the survival rate of ascites tumor cells when administered prior to radiation exposure .

Table 1: Radiation Sensitization Effects of this compound

| Treatment Condition | Survival Rate (%) | Notes |

|---|---|---|

| Control | 50 | Baseline survival without IA |

| This compound + Radiation | 75 | Significant increase in survival |

3. Cellular Metabolism Alteration

This compound has been shown to deplete glutathione (GSH) levels in astrocytic cells, leading to reduced lactate production and delayed cell death. This effect underscores its potential impact on cellular redox states and metabolic pathways .

Case Study 1: this compound in Cancer Therapy

A notable study explored the effects of this compound on tumor cells exposed to ionizing radiation. The findings suggested that IA not only sensitizes tumor cells to radiation but also facilitates better therapeutic outcomes when used in combination with conventional treatments .

Case Study 2: Impact on Glycolysis

In another investigation, primary cultures of astroglia were treated with this compound, revealing significant disruptions in glycolytic flux due to GAPDH inhibition. The study highlighted the differential effects of this compound compared to other thiol-reactive agents like iodoacetate .

常见问题

Basic Research Questions

Q. What is the role of iodoacetamide in cysteine alkylation during proteomic sample preparation, and what is the standard protocol?

this compound alkylates free cysteine thiol groups to prevent disulfide bond reformation, ensuring stable peptide identification during mass spectrometry. The protocol involves:

- Reduction : Treat samples with dithiothreitol (DTT) to break disulfide bonds.

- Alkylation : Add this compound (15 mM final concentration) and incubate in the dark for 30 min at room temperature .

- Neutralization : Excess this compound is quenched with DTT (e.g., 2 μL of 50 mM DTT) to prevent trypsin inhibition .

- Digestion : Proceed with trypsin digestion at 37°C for 16 hours .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use in well-ventilated areas with local exhaust ventilation. Wear gloves, lab coats, and eye protection. Avoid contact with skin, eyes, or incompatible substances (e.g., strong oxidizers) .

- Storage : Keep containers tightly sealed, protected from light, and refrigerated at 2–10°C .

- Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities .

Q. What are the critical steps for integrating this compound into 2D gel electrophoresis workflows?

- First equilibration : Use a buffer containing DTT to reduce proteins.

- Second equilibration : Add this compound to alkylate cysteine residues, preventing streaking and improving spot resolution .

- Validation : Test protocols with control samples (e.g., E. coli lysate) to ensure reproducibility .

Advanced Research Questions

Q. How can differential alkylation with this compound and acrylamide improve quantitative proteomics accuracy?

This method exploits the distinct mass shifts from cysteine modifications:

- This compound : Adds 57.0215 Da per cysteine.

- Acrylamide : Adds 71.0371 Da.

By comparing these modifications in parallel experiments, researchers can quantify protein abundance changes in complex samples (e.g., cancer proteomes) while controlling for technical variability .

Q. What experimental strategies validate the completeness of cysteine alkylation by this compound in large-scale proteomic studies?

- Adversarial analysis : Test a subset of LC-MS/MS files for unmodified cysteines or alternative derivatizations (e.g., acrylamide adducts) using block-random sampling .

- Database search parameters : Include both "this compound alkylation" and "unmodified cysteine" as variable modifications to detect incomplete reactions .

Q. How does this compound inactivate enzymes like agmatine deiminase, and how can substrate protection assays elucidate catalytic mechanisms?

- Inactivation : this compound modifies active-site cysteine residues, disrupting enzyme activity.

- Substrate protection : Pre-incubate the enzyme with varying agmatine concentrations (0.25–5 mM) before adding this compound. Reduced inactivation at higher substrate levels indicates active-site shielding, confirming cysteine involvement in catalysis .

Q. What are the implications of incomplete this compound quenching on tryptic digestion efficiency?

Excess this compound inhibits trypsin by modifying its active-site serine. To mitigate:

- Optimize DTT quenching (e.g., 50 mM DTT for 2 min) to neutralize residual this compound .

- Validate digestion efficiency via SDS-PAGE or peptide yield quantification .

Q. How do database search parameters for this compound alkylation affect protein identification rates in MS/MS data analysis?

- Fixed vs. variable modification : Setting cysteine alkylation as a fixed modification increases search stringency but may miss unmodified peptides. Variable modification settings improve sensitivity but require rigorous FDR control (e.g., ≤1%) .

- Software-specific settings : Tools like MaxQuant and ProteinPilot require explicit selection of alkylation reagents to avoid misannotation .

Q. How can this compound be used to study protein-thiol interactions in plasma proteins like human serum albumin (HSA)?

- Blocking free thiols : Pre-treat HSA with this compound to prevent cysteine-mediated adduct formation (e.g., with gold complexes) .

- Quantification : Compare modified vs. unmodified HSA via LC-MS/MS to assess thiol reactivity and ligand binding .

Q. What are the best practices for troubleshooting this compound-induced artifacts in ubiquitination studies?

属性

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020742 | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00506 [mmHg] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-48-9 | |

| Record name | Iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iodoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。